Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound features a pyridinecarboxylate core, which is often associated with various biological activities. The presence of multiple methoxy and ethoxy groups further enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
The synthesis of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the aldol condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde with 3,4,5-trimethoxyacetophenone . The reaction conditions often require acid or base catalysis to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with various molecular targets. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The pyridinecarboxylate core also plays a role in binding to specific receptors and enzymes, further contributing to its mechanism of action.
Comparison with Similar Compounds
ETHYL 5-[3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared to other compounds with similar structures, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Properties
Molecular Formula |
C32H40N2O10 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
ethyl 5-[3-[2-(3,4-diethoxyphenyl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C32H40N2O10/c1-7-42-23-11-10-19(14-24(23)43-8-2)12-13-33-27(35)17-21(20-15-25(39-4)30(41-6)26(16-20)40-5)28-29(36)22(18-34-31(28)37)32(38)44-9-3/h10-11,14-16,18,21H,7-9,12-13,17H2,1-6H3,(H,33,35)(H2,34,36,37) |
InChI Key |
GBQSZRCYEFRBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C(=CNC3=O)C(=O)OCC)O)OCC |
Origin of Product |
United States |
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